PD-1/PD-L1-IN-23

Description

Properties

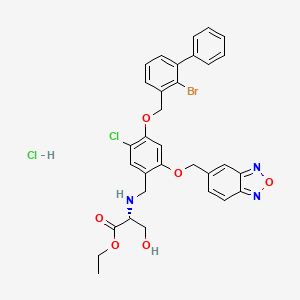

Molecular Formula |

C32H30BrCl2N3O6 |

|---|---|

Molecular Weight |

703.4 g/mol |

IUPAC Name |

ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate;hydrochloride |

InChI |

InChI=1S/C32H29BrClN3O6.ClH/c1-2-40-32(39)28(17-38)35-16-23-14-25(34)30(15-29(23)41-18-20-11-12-26-27(13-20)37-43-36-26)42-19-22-9-6-10-24(31(22)33)21-7-4-3-5-8-21;/h3-15,28,35,38H,2,16-19H2,1H3;1H/t28-;/m1./s1 |

InChI Key |

RDOKDKCLEBIFLB-LNLSOMNWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |

Canonical SMILES |

CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action and Interactions of Pd 1/pd L1 in 23

Binding Site Characterization on PD-L1 and/or PD-1

Detailed characterization of the binding site for PD-1/PD-L1-IN-23 on the PD-L1 protein is not available in the current body of scientific literature. While studies on other small-molecule inhibitors have identified a hydrophobic pocket on PD-L1 as a common binding region, there are no specific data to confirm that this compound utilizes this same site.

There is no specific information identifying the "hot-spot" residues on the PD-L1 protein that are critical for the binding of this compound. For other small-molecule inhibitors, residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 have been shown to be crucial for interaction, but it is not known if these are relevant for this compound.

The specific hydrophobic and polar interactions that stabilize the binding of this compound to PD-L1 have not been described.

Mechanism of Protein-Protein Interaction (PPI) Disruption

While it is understood that this compound disrupts the interaction between PD-1 and PD-L1, the precise mechanism by which it achieves this is not detailed in available sources. It is generally presumed that, like other inhibitors of this class, it binds to PD-L1 and sterically hinders its ability to engage with the PD-1 receptor.

Induction of PD-L1 Dimerization and Conformational Changes

A common mechanism for small-molecule PD-L1 inhibitors is the induction of PD-L1 dimerization, which effectively sequesters PD-L1 and prevents its interaction with PD-1. However, there is no direct evidence or published study to confirm that this compound functions through this specific mechanism. Consequently, any conformational changes in PD-L1 induced by the binding of this compound remain uncharacterized.

Impact on PD-L1 Cellular Trafficking (Internalization and Degradation)

The effects of this compound on the cellular trafficking, internalization, and subsequent degradation of the PD-L1 protein are unknown.

While the lysosome-dependent pathway is a known route for the degradation of PD-L1, there is no information available to indicate whether this compound influences this process.

Binding Affinity and Potency Determination (IC50, KD values)

The biological activity of this compound is attributed to its active form, L7, a novel benzo[c] nih.govacs.orgmdpi.comoxadiazole derivative. nih.govacs.org Extensive research has been conducted to quantify the binding affinity and inhibitory potency of L7 against the programmed death-ligand 1 (PD-L1). These studies have employed various biochemical and cell-based assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (KD).

Detailed research findings indicate that L7 is a highly potent inhibitor of the PD-1/PD-L1 interaction. In a homogeneous time-resolved fluorescence (HTRF) assay, L7 demonstrated an IC50 value of 1.8 nM. nih.govacs.org This indicates a significantly higher potency, approximately 20-fold greater than the lead compound BMS-1016, which was used as a reference in the study. nih.gov

The binding affinity of L7 specifically to human PD-L1 (hPD-L1) was quantified using a surface plasmon resonance (SPR) assay. nih.gov The results of this analysis revealed a KD value of 3.34 nM, confirming a strong and specific interaction between L7 and PD-L1. nih.gov Notably, the same SPR assay showed no detectable binding of L7 to human PD-1, highlighting its selectivity for PD-L1. nih.gov

In addition to biochemical assays, the potency of L7 was evaluated in a cell-based coculture assay designed to measure the blockade of the PD-1/PD-L1 interaction in a more physiologically relevant context. In this setting, L7 exhibited an EC50 value of 375 nM. nih.gov This was substantially more potent than the reference compound BMS-1016, which had an EC50 value of 2075 nM in the same assay. nih.gov

The following table summarizes the key binding affinity and potency values determined for the active compound L7.

| Parameter | Assay | Value (nM) | Target |

| IC50 | HTRF | 1.8 | PD-L1 |

| KD | SPR | 3.34 | hPD-L1 |

| EC50 | Cell-based coculture | 375 | PD-1/PD-L1 Interaction |

Preclinical Biological Evaluation of Pd 1/pd L1 in 23

In Vitro Functional Assays

A series of in vitro functional assays were conducted to determine the potency and mechanism of action of PD-1/PD-L1-IN-23.

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a primary method for quantifying the ability of a compound to inhibit the binding between PD-1 and PD-L1. This assay measures the disruption of the interaction between a europium (Eu)-labeled anti-tag antibody bound to PD-1 and an allophycocyanin (APC)-labeled anti-tag antibody bound to PD-L1. targetmol.commdpi.com A reduction in the HTRF signal indicates that the compound is blocking the protein-protein interaction.

Initial development of this compound (BMS-202) by Bristol-Myers Squibb utilized HTRF-based screening to identify its inhibitory potential. nih.gov Subsequent studies have consistently reported its activity in this assay. Multiple sources cite a half-maximal inhibitory concentration (IC₅₀) of 18 nM for this compound in blocking the human PD-1/PD-L1 interaction. medchemexpress.comabcam.comselleckchem.commdpi.com

In a separate study where the compound was resynthesized and named PCC0208025, an HTRF binding assay was performed using tagged PD-1 (Tag2-PD-1) and tagged PD-L1 (Tag1-PD-L1). nih.gov The experiment demonstrated that PCC0208025 inhibited the PD-1/PD-L1 interaction with an IC₅₀ value of 235 nM. nih.govplos.org

| Reported IC₅₀ | Reference |

|---|---|

| 18 nM | medchemexpress.comabcam.comselleckchem.com |

| 235 nM (as PCC0208025) | nih.govplos.org |

While direct binding modulation via ELISA has not been extensively detailed, the functional consequences of this compound's binding have been assessed using ELISA to quantify downstream signaling molecules. In one key study, an ELISA was used to measure the secretion of interferon-gamma (IFN-γ) from human CD3+ T-cells that were co-stimulated with anti-CD3 and anti-CD28 antibodies in the presence of human PD-L1 protein. nih.govplos.org The addition of this compound (as PCC0208025) was shown to rescue the PD-L1-mediated suppression of IFN-γ production, which was quantified using a human IFN-γ ELISA Kit. nih.govplos.org This demonstrates that the compound's modulation of the PD-1/PD-L1 interaction effectively restores T-cell cytokine secretion machinery. nih.gov

Cell-based assays provide a more biologically relevant context to evaluate the functional outcomes of blocking the PD-1/PD-L1 pathway.

The effect of this compound (BMS-202) on T-cell proliferation has been evaluated using human T-cell lines. In one study, the compound was shown to inhibit the proliferation of Jurkat cells, a human T-lymphocyte cell line, that had been activated with an anti-CD3 antibody. nih.gov The reported IC₅₀ value for this anti-proliferative effect on activated Jurkat cells was 10 μM following a 4-day treatment period. medchemexpress.comnih.govselleckchem.com

| Cell Line | Condition | IC₅₀ | Reference |

|---|---|---|---|

| Jurkat (Human T-cell) | Anti-CD3 Antibody Activated | 10 µM | medchemexpress.comnih.gov |

A critical function of reactivated T-cells is the production of effector cytokines. Research demonstrates that this compound effectively restores the production of IFN-γ, a key cytokine in the anti-tumor immune response. nih.govnih.gov

In a co-culture assay using human CD3+ T-cells, the addition of human PD-L1 protein suppressed IFN-γ secretion that had been induced by T-cell activators (anti-CD3/anti-CD28). nih.gov The introduction of this compound (as PCC0208025) markedly rescued this PD-L1-mediated inhibition of IFN-γ production in a dose-dependent manner at concentrations ranging from 0.01 to 1 μM. nih.govplos.org Another study comparing a novel inhibitor to this compound (BMS-202) also confirmed that BMS-202 promotes the release of IFN-γ in a co-culture system containing T-cells and PD-L1 expressing cancer cells. mdpi.com While other cytokines like IL-2 and TNF-α are important for T-cell-mediated immunity, specific data on their modulation by this compound are not detailed in the reviewed literature. nih.gov

The direct cytotoxic effect of this compound (BMS-202) has been evaluated across various cell lines, yielding different results depending on the cell type. One study reported that the compound inhibited the proliferation of the strongly PD-L1-positive human lymphoma cell line, SCC-3, with an IC₅₀ of 15 μM. medchemexpress.comnih.gov

Conversely, a study using the compound name PCC0208025 reported low direct cytotoxicity, with IC₅₀ values above 10.0 μM in several murine and human cancer cell lines (B16-F10, LLC, CT26, A549, H460) as well as in human CD3+ cells, as determined by MTT or CTG assays. nih.gov Further research on skin epithelial cells (HaCaT and NHEK) noted a dose-dependent reduction in cell viability only at high concentrations (100 µM and 500 µM), with lower concentrations showing acceptable safety. nih.gov

| Cell Line | Assay Type | Reported IC₅₀ | Reference |

|---|---|---|---|

| SCC-3 (Human Lymphoma) | Proliferation Inhibition | 15 µM | medchemexpress.comnih.gov |

| B16-F10, LLC, CT26 (Murine Cancer) | MTT/CTG Assay | > 10.0 µM | nih.gov |

| A549, H460 (Human Cancer) | MTT/CTG Assay | > 10.0 µM | nih.gov |

| Human CD3+ Cells | CTG Assay | > 10.0 µM | nih.gov |

| HaCaT, NHEK (Human Skin Epithelial) | Viability Assay | Cytotoxic at ≥ 100 µM | nih.gov |

Cell-Based Assays for PD-1/PD-L1 Blockade

NFAT Reporter Bioassaysmedchemexpress.com

In a Nuclear Factor of Activated T-cells (NFAT) reporter bioassay, which measures the restoration of T-cell activation, the parent compound of this compound, BMS-202, demonstrated limited cellular activity. nih.govresearchgate.net While effective in biochemical assays, the translation to a cellular response in this specific reporter gene system was poor. nih.govresearchgate.net In contrast, other biphenyl (B1667301) compounds have shown the ability to restore Jurkat T-cell activation, indicated by an increase in luciferase activity in similar assays. nih.gov However, the potency of these small molecules is generally lower than that of therapeutic antibodies, and they often achieve lower maximal levels of cell activation. nih.gov Some studies have noted a significant drop in potency for BMS compounds when moving from binding assays to reporter assays. nih.gov For instance, certain compounds showed a greater than 40-fold decrease in potency in reporter assays compared to HTRF binding assays. nih.gov

CMV Recall Assaysmedchemexpress.com

Specific data on the use of this compound in Cytomegalovirus (CMV) recall assays is not available in the reviewed literature. However, to provide context for this type of assay, a different small molecule PD-L1 inhibitor, ARB-272572, has been shown to boost interferon-gamma (IFNγ) expression in a CMV recall assay with a half-maximal inhibitory concentration (IC50) of 3 nM. medchemexpress.com This type of assay assesses the ability of a compound to restore the function of memory T-cells in response to a specific viral antigen.

Flow Cytometry for PD-L1 Expression and Binding Modulationnih.govnih.govgoogle.comclinicaltrials.gov

Flow cytometry has been utilized to evaluate the effect of BMS-202 (the active form of this compound) on the surface expression of PD-L1 on cancer cells. In a study using IFN-γ stimulated MDB-MB-231 breast cancer cells, treatment with BMS-202 resulted in a 10% reduction in surface PD-L1 expression at a concentration of 3 μM. researchgate.net This suggests that the compound may promote the internalization and subsequent degradation of the PD-L1 protein. researchgate.net Further analysis by Western Blot confirmed a similar trend in the reduction of total PD-L1 protein levels. researchgate.net These findings indicate that by reducing the amount of PD-L1 on the cell surface, BMS-202 can decrease the capacity of cancer cells to inhibit T-cell activity through the PD-1/PD-L1 interaction. researchgate.net

| Cell Line | Treatment | Concentration | Effect on Surface PD-L1 | Reference |

| MDB-MB-231 | BMS-202 | 3 µM | 10% reduction | researchgate.net |

Ex Vivo Studies

T-Cell Infiltration in Tumor Spheroids (e.g., Patient-Derived Models)medchemexpress.comnih.gov

Studies on three-dimensional (3D) tumor spheroids have demonstrated the potential of small-molecule PD-L1 inhibitors to enhance T-cell infiltration. In a co-culture model using 3D tumor spheroids derived from a surgically resected melanoma and peripheral blood mononuclear cells (PBMCs), treatment with a small-molecule inhibitor led to a notable infiltration of CD8+ T-cells into the spheroids after 72 hours. bmj.com While this particular study did not specifically use this compound, it highlights the capability of this class of inhibitors to facilitate the access of cytotoxic T-cells to the tumor core in a model that more closely mimics the in vivo tumor architecture. bmj.com

Reversal of Immune Suppression in Tumor Microenvironmentnih.govresearchgate.netnih.gov

This compound, through its active form BMS-202, has been shown to reverse the immunosuppressive tumor microenvironment (TME). By blocking the PD-1/PD-L1 interaction, it facilitates the activation and recruitment of T-cells. acs.org In a humanized mouse model bearing colorectal cancer, treatment with BMS-202 led to a significant decrease in the ratio of regulatory T-cells (CD4+CD25+Foxp3+) and a two-fold increase in the number of IFNγ+CD8+ T-cells within the tumor. researchgate.net This shift in the T-cell population from a suppressive to an active phenotype is a key indicator of the reversal of immune suppression. Furthermore, combining BMS-202 with other agents, such as a doxorubicin-isoniazid conjugate, has been shown to synergistically enhance the activity of CD8+ T-cells, further highlighting its role in overcoming immune suppression. nih.gov

In Vivo Efficacy in Animal Models

The in vivo anti-tumor efficacy of this compound (as BMS-202) has been demonstrated in various animal models. In a study using humanized NCG mice bearing HCT116 human colorectal cancer xenografts, oral administration of BMS-202 at 60 mg/kg twice daily for 21 days resulted in a significant anti-tumor effect. researchgate.net The tumor growth inhibition (TGI) in this model was reported to be 50%. researchgate.net Similar efficacy was observed in a SW480 colorectal cancer xenograft model in the same humanized mice, also with a TGI of 50%. researchgate.net Another study reported that in a B16-F10 melanoma model, BMS-202 treatment promoted the infiltration of cytotoxic T-lymphocytes into the tumor. plos.org These findings underscore the potential of this compound as an orally bioavailable small molecule for cancer immunotherapy.

| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Humanized NCG Mice | HCT116 (Colorectal) | BMS-202 (60 mg/kg) | 50% | researchgate.net |

| Humanized NCG Mice | SW480 (Colorectal) | BMS-202 (60 mg/kg) | 50% | researchgate.net |

| C57BL/6 Mice | B16-F10 (Melanoma) | BMS-202 | Promoted CTL infiltration | plos.org |

Syngeneic Mouse Tumor Models

Syngeneic mouse tumor models, which involve the implantation of tumor cells into immunocompetent mice of the same genetic background, are invaluable tools for studying the interplay between a developing tumor and the host immune system. aacrjournals.org These models have been instrumental in the development of immunotherapies, including those targeting the PD-1/PD-L1 pathway. aacrjournals.org A broad range of syngeneic models representing various human cancers have been utilized to evaluate the in vivo activity of compounds that disrupt the PD-1/PD-L1 axis. iiarjournals.orgaacrjournals.org

The primary measure of a potential anti-cancer agent's efficacy in preclinical models is its ability to inhibit tumor growth. Studies involving small molecule inhibitors of the PD-1/PD-L1 pathway have demonstrated significant antitumor effects in various syngeneic mouse tumor models. For instance, a novel PD-1/PD-L1 inhibiting compound, SCL-1, showed potent antitumor effects that were dependent on PD-L1 expression on tumors and CD8+ T-cell infiltration. iiarjournals.org In a study evaluating SCL-1 across twelve different syngeneic tumor models, the compound demonstrated a marked antitumor effect in eleven of them, with ten showing over 50% tumor growth inhibition. iiarjournals.org This broad activity was observed in models of colon, breast, bladder, kidney, pancreatic, and non-small cell lung cancers, as well as melanoma and lymphomas. iiarjournals.org The antitumor activity of SCL-1 was found to be comparable to that of an anti-mouse PD-1 antibody. iiarjournals.org

The response to PD-1/PD-L1 blockade can be influenced by the intrinsic characteristics of the tumor models. aacrjournals.org For example, the tumor mutational burden (TMB) and a T-cell–inflamed gene expression profile (GEP) are known to be associated with responsiveness to anti-PD-1/PD-L1 monotherapy. aacrjournals.org In one study, five murine cell line models (MC38 colorectal, MB49 and MBT-2 bladder, RENCA kidney, and TyrNras melanoma) were initially identified as being sensitive to PD-1 and/or PD-L1 monoclonal antibody blockade. aacrjournals.org

A critical aspect of the antitumor response elicited by PD-1/PD-L1 blockade is the infiltration of immune cells into the tumor microenvironment (TME). aacrjournals.org The presence and activation of cytotoxic T lymphocytes (CD8+ T cells) are particularly important for effective tumor rejection. aacrjournals.org

Studies have shown that treatment with PD-1/PD-L1 inhibitors leads to an increase in the proportion of CD8+ T cells within the tumor. iiarjournals.org For example, the antitumor activity of the small molecule inhibitor SCL-1 was found to be dependent on CD8+ T-cell infiltration. iiarjournals.org Analysis of the TME in responsive syngeneic models has validated differences in immune cell infiltration and activation. aacrjournals.org In pancreatic ductal adenocarcinoma (PDA) models, combination therapy with a GVAX vaccine and PD-1 antibody blockade led to an increase in effector CD8 T lymphocytes in the tumor microenvironment. cornell.edu

The composition of the TME is complex, and alterations in various immune cell populations can influence treatment outcomes. Beyond T cells, other immune cells like macrophages play a role. The PD-1/PD-L1 pathway can promote the polarization of tumor-associated macrophages (TAMs) towards a tumor-promoting phenotype, contributing to immune escape. nih.gov Therefore, effective PD-1/PD-L1 blockade can potentially shift the balance of immune cells within the tumor towards an anti-tumor phenotype.

A key mechanism by which tumors evade immune destruction is by inducing a state of "exhaustion" in tumor-infiltrating T cells. This is characterized by the upregulation of inhibitory receptors like PD-1, leading to reduced cytokine production and cytotoxic activity. frontiersin.org A primary goal of PD-1/PD-L1 blockade is to reverse this exhausted state and restore T-cell effector function. nih.gov

Preclinical studies have demonstrated that inhibiting the PD-1/PD-L1 pathway can lead to the restoration of T-cell antitumor functions. aacrjournals.org This is often evidenced by an increase in the production of effector cytokines such as interferon-gamma (IFN-γ) by tumor-specific T cells. cornell.edu In a pancreatic cancer model, combination therapy with a vaccine and PD-1 antibody led to increased tumor-specific IFN-γ production by CD8 T cells in the TME. cornell.edu Furthermore, successful PD-1/PD-L1 inhibition can lead to the proliferation of T cells within the tumor. nih.gov The interaction between PD-1 and PD-L1 suppresses T-cell activation and proliferation, and blocking this interaction can reverse this effect. nih.govfrontiersin.org

Humanized Mouse Models

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, provide a platform to study the effects of therapeutic agents on the human immune system in an in vivo setting. These models are particularly valuable for evaluating immunotherapies that target human-specific molecules. For instance, mice genetically humanized to express human PD-L1 and PD-1 have been used to study the biodistribution of anti-PD-L1 antibodies. nih.gov These models allow for the investigation of how a compound interacts with human immune cells and can provide insights that are more directly translatable to the clinical setting. frontiersin.org

Immunocompromised Models for Initial Agent Investigation

While immunocompetent models are essential for studying immunomodulatory agents, immunocompromised mice can still serve a purpose in the initial stages of drug development. nih.gov These models, which lack a fully functional immune system, can be used to assess the direct tumor-binding ability and specificity of a therapeutic agent targeting a tumor-expressed protein like PD-L1. nih.gov Although they cannot fully recapitulate the complex interactions within the tumor microenvironment, they can be useful for initial screening and characterization of novel compounds. nih.gov

Alternative In Vivo Models

In addition to traditional mouse models, other in vivo systems can be employed for preclinical evaluation. The chicken embryo model, for example, offers a relatively rapid and cost-effective method for studying tumor growth and the effects of anti-cancer agents. While not a primary model for immunotherapy due to the differences in the avian immune system, it can be utilized for initial investigations into a compound's direct effects on tumor cells.

Strategic Research Directions and Future Considerations for Pd 1/pd L1 Small Molecule Inhibitors

Understanding and Overcoming Resistance Mechanisms

Despite the success of PD-1/PD-L1 blockade, a significant challenge remains the prevalence of primary and acquired resistance. Understanding the molecular and cellular mechanisms underlying this resistance is crucial for developing more effective therapeutic strategies.

Preclinical and clinical studies have identified several mechanisms contributing to resistance:

Insufficient Tumor Immunogenicity: Tumors with low mutational burden or a lack of tumor-specific antigens may not elicit a sufficient immune response, rendering PD-1/PD-L1 blockade ineffective frontiersin.orgnih.gov.

Dysfunctional Antigen Presentation: Defects in MHC class I expression or antigen processing machinery, often due to genetic alterations like B2M mutations, can prevent T cells from recognizing tumor cells nih.govaacrjournals.org.

Irreversible T Cell Exhaustion: Pre-existing T cell exhaustion or the induction of compensatory inhibitory signaling pathways, such as those involving TIM-3, LAG-3, or VISTA, can limit the efficacy of PD-1/PD-L1 blockade frontiersin.orgmdpi.comfrontiersin.org.

Immunosuppressive Microenvironment: The presence of immunosuppressive cells like regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and certain tumor-associated macrophages can create an environment that dampens anti-tumor immunity frontiersin.orgmdpi.commdpi.com.

Metabolic Alterations: Changes in tumor metabolism, such as increased kynurenine/tryptophan ratios, have been implicated in acquired resistance frontiersin.org.

IFNγ Signaling Resistance: Tumors can become resistant to the anti-tumor effects of Interferon-gamma (IFNγ), a key cytokine produced by activated T cells, which can occur with JAK1/2 mutations nih.govaacrjournals.org.

Overcoming these resistance mechanisms may involve strategies such as enhancing tumor immunogenicity through neoantigen presentation, restoring T cell function by targeting alternative checkpoints, or modulating the immunosuppressive tumor microenvironment.

Combination Therapy Strategies in Preclinical Settings

Given the limitations of monotherapy, combination strategies are essential for enhancing the efficacy of PD-1/PD-L1 small molecule inhibitors like PD-1/PD-L1-IN-23. Preclinical studies have explored various combinations to synergistically boost anti-tumor immunity.

Combinations with Standard Treatment ModalitiesIntegrating PD-1/PD-L1 small molecule inhibitors with conventional cancer treatments like radiotherapy, chemotherapy, and targeted therapies is a key strategy.

Radiotherapy: Radiotherapy can enhance the efficacy of PD-1/PD-L1 blockade by promoting PD-L1 expression and modulating the tumor microenvironment to increase T cell infiltration and reduce immunosuppressive cells news-medical.netspandidos-publications.commdpi.com. Preclinical models suggest synergy between radiotherapy and PD-1/PD-L1 inhibitors news-medical.netmdpi.com.

Chemotherapy: Chemotherapy can eliminate immunosuppressive cells, promote antigen presentation, and activate tumor-specific T cells, thereby sensitizing tumors to PD-1/PD-L1 blockade news-medical.netspandidos-publications.com. Combination studies in preclinical models have shown enhanced anti-tumor effects news-medical.netspandidos-publications.comamegroups.org.

Targeted Therapy: Combining PD-1/PD-L1 inhibitors with targeted therapies, such as those inhibiting key oncogenes or signaling molecules (e.g., BRAF, MEK, PI3K, VEGF), aims to address multiple pathways driving tumor growth and immune evasion spandidos-publications.commdpi.comresearchgate.net. For example, inhibiting VEGF can reduce angiogenesis and promote immune cell differentiation, enhancing PD-1 inhibition spandidos-publications.com.

Exploration of Novel Molecular Scaffolds and Chemical Diversity

The development of novel molecular scaffolds is critical for discovering small molecule PD-1/PD-L1 inhibitors with improved potency, selectivity, and drug-like properties. Researchers are exploring diverse chemical structures to identify compounds that effectively disrupt the PD-1/PD-L1 interaction.

Examples of explored scaffolds include:

Biphenyl-based scaffolds: These have been utilized to develop potent inhibitors with IC50 values in the low nanomolar range mdpi.comresearchgate.net.

Naphthyridine scaffolds: These have been developed from lead compounds like BMS-202, yielding inhibitors with potent inhibitory activity and favorable pharmacokinetic properties nih.gov.

Other novel scaffolds: Research continues to identify diverse chemical structures, such as those based on substituted heterocycles and aromatic ring systems, to enhance binding affinity and functional activity mdpi.comresearchgate.netnih.govtandfonline.com.

The goal is to design molecules that exhibit high potency (low IC50 values), good binding affinity (low KD values), favorable pharmacokinetic profiles (e.g., oral bioavailability), and minimal off-target effects.

Q & A

Q. What is the molecular mechanism of PD-1/PD-L1-IN-23, and how does it differ from monoclonal antibody-based PD-1/PD-L1 inhibitors?

this compound is an orally active ester prodrug of L7, a benzoc-oxadiazole derivative. Upon bioactivation, L7 inhibits PD-L1 by binding to its hydrophobic pocket, disrupting PD-1/PD-L1 interaction and restoring T-cell antitumor activity . Unlike monoclonal antibodies (e.g., nivolumab), which block PD-1/PD-L1 through steric hindrance, small-molecule inhibitors like L7 target intracellular PD-L1 domains, potentially overcoming limitations of antibody-based therapies (e.g., poor tumor penetration, Fcγ receptor-mediated side effects) .

Q. Which preclinical models are suitable for evaluating this compound's antitumor activity?

Syngeneic mouse models (e.g., MC38 colon carcinoma) and PD-L1 humanized mice are optimal for initial evaluation. These models allow assessment of immune-mediated tumor regression and pharmacokinetic properties. Key endpoints include tumor volume reduction, survival rates, and immune cell infiltration (e.g., CD8+ T cells) . For translational relevance, combine with patient-derived xenografts (PDXs) expressing PD-L1 to validate target engagement .

Advanced Research Questions

Q. How should dose-escalation studies for this compound be designed to optimize therapeutic index?

- Dosing Regimen : Use a stepwise approach (e.g., 0.1–10 mg/kg every 2 weeks) based on prior PD-1 inhibitor trials . Monitor plasma levels of L7 (active metabolite) to confirm prodrug conversion.

- Toxicity Metrics : Track immune-related adverse events (irAEs), such as pneumonitis or colitis, via histopathology and cytokine profiling .

- Efficacy Markers : Correlate dose with intratumoral PD-L1 occupancy (via immunohistochemistry) and peripheral T-cell activation (flow cytometry) .

Q. How can researchers address discrepancies between PD-L1 expression levels and therapeutic response in this compound studies?

- Multimodal Biomarkers : Combine PD-L1 immunohistochemistry (IHC) with genomic (e.g., tumor mutational burden) and immune profiling (e.g., IFN-γ signatures) to identify non-canonical responders .

- Dynamic PD-L1 Assessment : Use serial biopsies to evaluate temporal changes in PD-L1 expression during treatment, as static measurements may fail to capture immune modulation .

- Statistical Adjustments : Apply multivariate regression to control for variables like tumor microenvironment heterogeneity and prior therapies .

Q. What methodologies ensure reproducibility in studies evaluating this compound combination therapies?

- Standardized Assays : Use validated IHC protocols (e.g., CAP-ACP guidelines) for PD-L1 quantification and harmonize scoring systems (e.g., tumor proportion score) across labs .

- Synergy Testing : Employ factorial design experiments to assess interactions with chemotherapy or targeted agents (e.g., MEK inhibitors). Measure combination indices (CI) using the Chou-Talalay method .

- Immune Monitoring : Profile peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) using multiplexed cytokine arrays and single-cell RNA sequencing .

Data Analysis and Reporting

Q. What are the best practices for reporting this compound study results to enhance replicability?

- Detailed Methods : Specify prodrug activation kinetics, formulation (e.g., solubility enhancers), and dosing schedules .

- Data Transparency : Include raw flow cytometry gating strategies, IHC staining protocols, and statistical code in supplementary materials .

- Negative Results : Report non-responder subgroups and potential mechanisms (e.g., compensatory immune checkpoints like TIM-3) to guide future studies .

Table: Key Preclinical Metrics for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.